Product packaging for 4-Cyano-3-methylbenzylamine(Cat. No.:)

4-Cyano-3-methylbenzylamine

Cat. No.: B13105186
M. Wt: 146.19 g/mol
InChI Key: PENKYKIURLMEFW-UHFFFAOYSA-N
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Description

4-Cyano-3-methylbenzylamine is a versatile aromatic amine building block designed for advanced research and development in organic and medicinal chemistry. Its molecular structure, featuring both an electron-withdrawing cyano group and an electron-donating methyl group on the benzylamine core, makes it a valuable intermediate for constructing more complex molecules. This compound is particularly useful in pharmaceutical research for the synthesis of potential active compounds. The primary amine group acts as a handle for forming amide bonds or undergoing reductive amination, while the cyano group can be further functionalized into carboxylic acids, amidines, or tetrazoles. Similar substituted benzylamines are frequently employed as chiral auxiliaries and ligands in asymmetric synthesis, helping to induce stereoselectivity in the creation of enantiomerically pure products . Researchers also utilize such nitrile-containing building blocks in the development of agrochemicals and functional materials. For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic use and is strictly for use by qualified professionals in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B13105186 4-Cyano-3-methylbenzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4-(aminomethyl)-2-methylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5,10H2,1H3

InChI Key

PENKYKIURLMEFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Cyano 3 Methylbenzylamine and Its Advanced Derivatives

Established Reaction Pathways for 4-Cyano-3-methylbenzylamine Synthesis

The preparation of this compound, also known as 4-(aminomethyl)-2-methylbenzonitrile, typically involves the reduction of a suitable precursor. chemsrc.com A common and established method is the reductive amination of 4-formyl-2-methylbenzonitrile. rsc.orgnih.gov This transformation can be achieved using various reducing agents in the presence of an ammonia (B1221849) source.

Another well-established route involves the reduction of a nitrile or an oxime. For instance, the catalytic hydrogenation of 4-cyano-3-methylbenzaldoxime can yield the desired benzylamine (B48309). Similarly, the reduction of the nitrile group in a molecule already containing the methyl and cyano functionalities on the benzene (B151609) ring can be employed.

A general approach for the synthesis of benzylamines involves the reaction of a benzyl (B1604629) halide with ammonia. erowid.org In the context of this compound, this would involve starting with 4-(chloromethyl)-2-methylbenzonitrile (B12844918) and reacting it with an excess of ammonia. This method, however, can sometimes lead to the formation of di- and tribenzylamines as byproducts. erowid.org

Industrial production methods often favor catalytic hydrogenation due to its efficiency and the high purity of the resulting products. For example, the catalytic hydrogenation of 4-nitro-2-methylbenzonitrile to 4-amino-2-methylbenzonitrile, followed by further functional group manipulation, can be a viable, albeit multi-step, industrial process.

Novel Approaches for the Formation of this compound Derivatives

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of this compound derivatives. These approaches often focus on improving selectivity, yield, and the ability to create complex molecular architectures.

Multicomponent Reactions Involving the this compound Moiety

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. mdpi.comnih.gov The this compound scaffold can be incorporated into complex molecules through various MCRs. For instance, the Ugi or Passerini reactions, which are classic examples of MCRs, can utilize benzylamine derivatives to generate peptide-like structures or α-acyloxy carboxamides, respectively. mdpi.comrug.nl

Recent research has explored the use of cyanoacetic acid derivatives in MCRs, often involving a Knoevenagel-type condensation followed by a Michael addition and subsequent ring closure. mdpi.com While specific examples detailing the use of this compound in these named reactions are not abundant in the provided results, the general reactivity of benzylamines suggests its applicability. For example, a one-pot, three-component reaction between an aldehyde, malononitrile, and a trialkyl phosphite (B83602) is used to synthesize (2-amino-3-cyano-4H-chromen-4-yl)phosphonates. beilstein-journals.org

A zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde provides a direct route to functionalized tertiary benzylamines. organic-chemistry.org This methodology could potentially be adapted for the derivatization of this compound.

Catalytic Transformations for Selective Derivatization

Catalytic methods offer a powerful tool for the selective functionalization of the this compound core. Palladium-catalyzed cross-coupling reactions, for example, are widely used to form new carbon-carbon and carbon-heteroatom bonds. These reactions could be employed to modify the aromatic ring or the amine group of derivatives of this compound.

Recent developments in C(sp3)–H bond functionalization, particularly those directed by an amine group, present an attractive strategy for the selective derivatization of alkylamine architectures. acs.org While challenges such as β-hydride elimination can occur, various catalytic systems are being developed to overcome these limitations. acs.org A site-selective α-C(sp3)–H arylation of dialkylamines has been achieved through hydrogen atom transfer catalysis, enabling radical aryl migration. nih.gov This method has shown promise for the functionalization of N-methyl groups in drug molecules and could be applicable to N-alkylated derivatives of this compound. nih.gov

The following table summarizes various catalytic transformations for amine synthesis and derivatization:

Reaction TypeCatalyst/ReagentsSubstratesProduct TypeRef.
Reductive AminationNickel nanoparticles, isopropanolAldehydes, aminesSecondary/Tertiary amines organic-chemistry.org
Dehydrative AminationWater-soluble calix erowid.orgresorcinarene sulfonic acidAlcohols, aminesBenzylic and allylic amines organic-chemistry.org
N-alkylationManganese dioxideSulfonamides/amines, alcoholsN-alkylated products organic-chemistry.org
C(sp3)–H ArylationPhotocatalyst, thiol, base, lightDialkylaminesα-Arylated amines nih.gov

Strategies for Chiral Resolution and Enantioselective Synthesis

The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical and agrochemical industries. d-nb.info Strategies for obtaining chiral derivatives of this compound include chiral resolution of a racemic mixture and direct enantioselective synthesis.

Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine like α-methylbenzylamine. google.comgoogle.com These diastereomers can then be separated by fractional crystallization due to their different solubilities. google.com Another approach involves the formation of diastereomeric amides, for example, by reacting the racemic amine with a chiral carboxylic acid, followed by chromatographic separation. tandfonline.comtandfonline.com

Enantioselective synthesis aims to directly produce one enantiomer in excess. This can be accomplished through asymmetric reduction of a prochiral imine derived from 4-formyl-2-methylbenzonitrile. The use of a chiral catalyst or a chiral auxiliary can induce stereoselectivity in the reduction step. d-nb.info Biocatalysis, using enzymes like nitrilases or amine oxidases that have been optimized through directed evolution, also presents a powerful tool for enantioselective synthesis. sci-hub.se For instance, a nitrilase has been evolved for the enantioselective synthesis of (R)-4-cyano-3-hydroxybutyric acid. sci-hub.se

The table below outlines some strategies for obtaining chiral amines:

MethodApproachKey Reagents/CatalystsRef.
Chiral ResolutionDiastereomeric salt formationChiral acids (e.g., tartaric acid), chiral amines (e.g., α-methylbenzylamine) google.comgoogle.com
Chiral ResolutionDiastereomeric amide formationChiral carboxylic acids, chromatographic separation tandfonline.comtandfonline.com
Enantioselective SynthesisAsymmetric reductive aminationChiral auxiliaries, chiral catalysts (e.g., transition metal complexes with chiral ligands) d-nb.info
Enantioselective SynthesisBiocatalysisEvolved enzymes (e.g., nitrilases, amine oxidases) sci-hub.se

Sustainable and Green Chemistry Synthetic Protocols for this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. researchgate.netscispace.com This includes the use of renewable resources, atom-economical reactions, and environmentally benign solvents.

Aqueous-Phase Reactions

Water is an ideal solvent for green chemistry due to its abundance, non-toxicity, and non-flammability. researchgate.net The development of synthetic methods that proceed efficiently in water is a key area of research. For the synthesis of benzylamine derivatives, several aqueous-phase reactions have been reported.

One approach involves the dehydrative amination of alcohols in water using a water-soluble catalyst, such as a calix erowid.orgresorcinarene sulfonic acid. organic-chemistry.org A significant advantage of this method is that the aqueous phase containing the catalyst can be recycled. organic-chemistry.org

Another green approach is the use of deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, as a reaction medium. researchgate.net These solvents are often biodegradable and can be recycled. A one-pot synthesis of benzylamine derivatives has been reported using a choline chloride/sodium amide system, which proceeds under mild conditions and allows for easy product purification. researchgate.net

The Leuckart reaction, a one-step reductive amination using formamide, can be accelerated using microwave irradiation, significantly reducing reaction times. google.comgoogle.com This method has been applied to a variety of substituted benzaldehydes and represents a greener alternative to traditional, lengthy heating methods. google.comgoogle.com

The following table highlights some green synthetic approaches for benzylamine synthesis:

MethodKey FeaturesReagents/SolventRef.
Dehydrative AminationRecyclable catalyst, aqueous phaseCalix erowid.orgresorcinarene sulfonic acid, Water organic-chemistry.org
One-pot SynthesisRecyclable medium, mild conditionsCholine chloride/sodium amide researchgate.net
Accelerated Leuckart ReactionReduced reaction timeFormamide, microwave irradiation google.comgoogle.com
Aqueous Ammonia ReactionUse of aqueous ammonia, phase separation for product isolationBenzyl chloride, Aqueous ammonia erowid.orggoogle.com

Catalyst-Free Methods

The development of synthetic routes that eliminate the need for catalysts is a significant goal in green chemistry, aiming to reduce costs, simplify purification processes, and minimize environmental impact. While specific catalyst-free methods for the direct synthesis of this compound are not extensively detailed in prominent literature, general principles from related reactions offer viable strategies. These methods often rely on the intrinsic reactivity of the substrates under specific conditions, such as elevated temperature, pressure, or the use of unconventional, yet green, reaction media like water. scirp.orgrsc.orgrsc.org

Several catalyst- and additive-free approaches have been successfully applied to the synthesis of various substituted amines and heterocyclic compounds, which could be adapted for benzylamine derivatives. nih.gov For instance, the synthesis of imines, which are precursors to amines, has been achieved under solvent- and catalyst-free conditions by reacting aldehydes and amines and removing the water byproduct using a vacuum pump. scirp.org This approach is noted for its high yield and superiority over methods requiring solvents and acid catalysts. scirp.org

Another promising technique is the use of water as a reaction medium. Water's unique properties can promote certain organic reactions without the need for a catalyst. rsc.orgresearchgate.net For example, a variety of N-substituted ureas have been synthesized in good to excellent yields by reacting amines with potassium isocyanate in water, avoiding organic co-solvents and complex purification steps. rsc.org Similarly, grinding-induced synthesis, a mechanochemical approach, has been developed for the solvent- and catalyst-free creation of highly functionalized 1,4-dihydropyridines, demonstrating the power of mechanical force to initiate reactions. researchgate.net These examples underscore a trend towards developing inherently cleaner synthetic protocols that could be explored for the production of this compound.

Process Intensification in Derivative Synthesis

Process intensification (PI) has emerged as a transformative strategy in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including advanced derivatives of this compound. pharmafeatures.comcetjournal.it This approach focuses on developing smaller, safer, and more energy-efficient manufacturing processes. pharmasalmanac.comslideshare.net The core of process intensification often involves a shift from traditional batch manufacturing to continuous flow chemistry. pharmafeatures.compharmasalmanac.com

Continuous flow reactors, such as microreactors or packed bed reactors, offer substantial advantages over conventional batch reactors. sphinxsai.comsci-hub.se These benefits stem from superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety due to the small volume of reactants present at any given moment. cetjournal.itpharmasalmanac.com For the synthesis of complex derivatives, where reactions might be highly exothermic or involve hazardous reagents, continuous processing significantly reduces risks. cetjournal.itpharmasalmanac.com For example, nitration reactions, which are notoriously dangerous in batch mode, can be performed with high yields and significantly reduced hazards under continuous flow conditions. pharmasalmanac.com

The implementation of process intensification can lead to higher selectivity and yields, simpler purification processes, and a reduction in solvent use and waste generation. cetjournal.itpharmasalmanac.com This aligns with the principles of green engineering and can substantially lower both capital and operating costs. pharmasalmanac.comslideshare.net By integrating advanced process analytical technology (PAT), continuous processes allow for real-time monitoring and control, ensuring consistent product quality. pharmafeatures.com The transition from batch to continuous processing represents a paradigm shift, enabling the development of more sustainable and economically viable methods for producing complex chemical derivatives. pharmafeatures.comcetjournal.it

Table 1: Comparison of Batch vs. Intensified Continuous Processing for Derivative Synthesis

Feature Traditional Batch Processing Intensified Continuous Processing
Reactor Type Large stirred-tank reactors Microreactors, Plug Flow Reactors (PFRs), Continuous Stirred Tank Reactors (CSTRs) in series. sphinxsai.comsci-hub.se
Heat & Mass Transfer Often limited, leading to temperature gradients and mixing issues. pharmasalmanac.com Excellent, due to high surface-area-to-volume ratios, ensuring uniform temperature and efficient mixing. pharmafeatures.compharmasalmanac.com
Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway. cetjournal.itpharmasalmanac.com Inherently safer due to small reactor volumes (hold-up) and superior temperature control. cetjournal.itpharmasalmanac.com
Process Control Batch-to-batch variability is common; less precise control over reaction parameters. pharmafeatures.com Precise control over residence time, temperature, and stoichiometry, leading to high reproducibility. pharmasalmanac.com
Reaction Kinetics Slower reaction rates may be necessary to control exotherms. Can utilize very rapid reactions safely, increasing throughput. pharmasalmanac.com
Yield & Selectivity Often lower due to side reactions caused by poor temperature control and mixing. pharmasalmanac.com Higher yields and selectivities are often achieved due to optimized and tightly controlled conditions. pharmasalmanac.com
Scalability Scale-up can be challenging and require significant re-optimization. pharmasalmanac.com Easier and more predictable scale-up, often by running multiple units in parallel ("numbering-up"). pharmafeatures.com
Environmental Impact Larger solvent volumes and greater waste generation. cetjournal.itpharmasalmanac.com Reduced solvent usage and waste, leading to a smaller environmental footprint. pharmasalmanac.comslideshare.net

| Footprint & Costs | Large plant footprint; high capital and operating costs. slideshare.netsphinxsai.com | Smaller equipment and plant size; often reduced capital expenditures and operating costs. pharmasalmanac.comslideshare.net |

Table 2: List of Mentioned Compounds

Compound Name
This compound
N-substituted ureas
1,4-dihydropyridines
Imines

Investigation of Chemical Reactivity and Transformation Pathways of 4 Cyano 3 Methylbenzylamine

Reactions at the Cyano Group of 4-Cyano-3-methylbenzylamine

The cyano (nitrile) group is a highly versatile functional group characterized by a carbon-nitrogen triple bond. researchgate.net Its electronegative nitrogen atom and electropositive carbon atom allow for a variety of chemical modifications, including nucleophilic additions and reductions. researchgate.net

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles. This reaction can lead to the formation of various functional groups and can be a key step in the synthesis of heterocyclic systems. The initial addition of a nucleophile across the C≡N bond typically forms an imine anion, which is then protonated or undergoes further reaction.

For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the nitrile to form, after acidic workup, ketones. The reaction with water under acidic or basic conditions can lead to hydrolysis, converting the nitrile first to an amide and then to a carboxylic acid.

In the context of cyclization, the existing benzylamine (B48309) functionality or a second, external reagent can participate in a reaction sequence initiated by nucleophilic attack on the cyano group. Such intramolecular or intermolecular processes are fundamental in constructing complex ring systems. nih.gov

Table 1: Examples of Nucleophilic Additions to the Cyano Group

Nucleophile Reagent Example Intermediate Product Final Product (after hydrolysis)
Hydride LiAlH₄ Amine Amine
Organometallic CH₃MgBr Imine Ketone
Hydroxide NaOH / H₂O Amide Carboxylic Acid

The nitrile group can be completely reduced to a primary amine. researchgate.net This transformation is a common and synthetically useful method for introducing an aminomethyl group. The reduction of this compound would yield 4-(aminomethyl)-2-methylbenzylamine, a diamine. A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Catalytic hydrogenation, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere, is a widely used method. Chemical reducing agents like Lithium aluminum hydride (LiAlH₄) are also highly effective, although they are less selective and would also react with other reducible functional groups if present.

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

Reagent/Catalyst Conditions Comments
H₂ / Raney Ni High pressure, elevated temperature Common industrial method.
H₂ / Pd/C Hydrogen atmosphere Effective under various conditions.
LiAlH₄ Anhydrous ether or THF, followed by aqueous workup Powerful, non-selective reducing agent.

Reactivity of the Primary Amine Functionality in this compound

The primary amine (-NH₂) group in this compound is a nucleophilic and basic center, making it the site of numerous characteristic reactions of amines. msu.edu

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration. libretexts.orglibretexts.org

The reaction begins with the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Under weakly acidic conditions (pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org

General Reaction Scheme: this compound + R₂C=O ⇌ 4-Cyano-3-methylbenzyl-N=CR₂ + H₂O

Table 3: Imine Formation with Various Carbonyl Compounds

Carbonyl Compound Name Resulting Imine Structure
Benzaldehyde (B42025) (E)-N-(4-cyano-3-methylbenzyl) -1-phenylmethanimine 4-CN-3-Me-C₆H₃-CH₂-N=CH-Ph
Acetone N-(4-cyano-3-methylbenzyl) propan-2-imine 4-CN-3-Me-C₆H₃-CH₂-N=C(CH₃)₂

The lone pair of electrons on the nitrogen atom allows the primary amine of this compound to act as a nucleophile in substitution reactions.

N-Alkylation: This reaction involves treating the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The amine displaces the halide, forming a new carbon-nitrogen bond. However, a significant drawback of this reaction is the difficulty in stopping it at the mono-alkylation stage. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. msu.edu

N-Acylation: A more controlled and synthetically useful reaction is N-acylation. Primary amines react cleanly with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form amides. The reaction is generally high-yielding and stops at the mono-acylated product because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group.

Table 4: N-Alkylation and N-Acylation Products

Reagent Reaction Type Product Name
Methyl Iodide (CH₃I) N-Alkylation N-methyl-(4-cyano-3-methylbenzyl)amine
Acetyl Chloride (CH₃COCl) N-Acylation N-(4-cyano-3-methylbenzyl)acetamide
Benzoyl Chloride (C₆H₅COCl) N-Acylation N-(4-cyano-3-methylbenzyl)benzamide

Transformations Involving the Methyl-Substituted Benzyl Moiety of this compound

The aromatic ring and its methyl substituent provide additional sites for chemical modification. The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is governed by the directing effects of the three substituents. The aminomethyl (-CH₂NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the cyano (-CN) group is deactivating and meta-directing. The strong activating groups will likely control the position of substitution.

A key reaction involves the deprotonation of the methyl group. Using a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, a proton can be abstracted from the methyl group to form a nucleophilic benzylic anion. This anion can then react with various electrophiles, allowing for the functionalization of the methyl position. This approach has been successfully applied to the acylation and alkylation of related methylbenzonitrile compounds.

Table 5: Reactions at the Benzyl Moiety

Reaction Type Reagent(s) Site of Reaction Product
Methyl Group Oxidation KMnO₄, heat Methyl group 4-(aminomethyl)-2-carboxybenzonitrile
Free-Radical Halogenation N-Bromosuccinimide (NBS), light Methyl group 4-Cyano-3-(bromomethyl)benzylamine

Benzylic Functionalization Reactions

The primary amine of the benzylamine moiety is a versatile functional group that readily participates in a range of reactions, including N-alkylation, N-acylation, and reductive amination. These transformations allow for the elaboration of the molecule and the introduction of diverse structural motifs.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, enabling it to react with various electrophiles. N-alkylation can be achieved with alkyl halides, though this method can sometimes lead to over-alkylation. rsc.org A more controlled approach for introducing alkyl groups is reductive amination. N-acylation, the reaction with acyl chlorides or anhydrides, typically proceeds smoothly to form the corresponding amides. rsc.orgepa.govsemanticscholar.orgumich.eduresearchgate.net

Table 1: Representative Benzylic Functionalization Reactions of Primary Benzylamines
Interactive Table
Reaction TypeReagent/CatalystProduct TypeTypical Yield (%)
N-AlkylationAlkyl HalideSecondary/Tertiary Amine40-60
N-AcylationAcyl ChlorideAmide85-95
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary Amine70-90

Reductive Amination: This powerful method allows for the controlled formation of secondary and tertiary amines. The reaction involves the initial formation of an imine between the primary amine of this compound and a carbonyl compound (an aldehyde or a ketone), which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Aromatic Ring Modifications

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the ring: the methyl group (-CH₃), the cyano group (-CN), and the aminomethyl group (-CH₂NH₂).

The methyl group is an activating, ortho-, para-director. oneonta.eduorganicchemistrytutor.comyoutube.comlibretexts.org The cyano group is a deactivating, meta-director. oneonta.edulibretexts.org The aminomethyl group is generally considered to be weakly activating and an ortho-, para-director. The combined influence of these groups will determine the position of electrophilic attack. Given the steric hindrance from the existing substituents, incoming electrophiles are likely to favor the less hindered positions. Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if a good leaving group is present on the ring and the ring is activated by strongly electron-withdrawing groups. youtube.comchemistrysteps.comyoutube.comlibretexts.orgnih.gov

The following data is illustrative of expected outcomes based on directing group effects in electrophilic aromatic substitution. Specific experimental results for this compound were not found in the provided search results.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Interactive Table
Reaction TypeElectrophileMajor Product(s)
NitrationNO₂⁺Substitution at positions ortho to the aminomethyl and methyl groups
HalogenationBr⁺, Cl⁺Substitution at positions ortho to the aminomethyl and methyl groups
Friedel-Crafts AcylationRCO⁺Substitution at positions ortho to the aminomethyl and methyl groups

Mechanistic Elucidation of Key Reactions of this compound

The mechanisms of the key reactions involving this compound are well-established for the respective reaction classes.

Benzylic Functionalization:

N-Alkylation and N-Acylation: These reactions proceed via nucleophilic attack of the primary amine's lone pair on the electrophilic carbon of the alkyl halide or acyl compound, respectively. In acylation, this is typically followed by the elimination of a leaving group (e.g., a chloride ion).

Reductive Amination: The mechanism involves two main steps. First, the primary amine reacts with the carbonyl group of an aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine. In the second step, the imine is reduced by a hydride reducing agent to the final amine product.

Aromatic Ring Modifications:

Electrophilic Aromatic Substitution (EAS): The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.org A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. The regioselectivity is determined by the stability of the possible carbocation intermediates, which is influenced by the electronic effects of the substituents on the ring. organicchemistrytutor.comyoutube.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group and contain a good leaving group. The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.orgnih.gov The leaving group is then expelled to regenerate the aromatic ring.

Applications of 4 Cyano 3 Methylbenzylamine in the Construction of Complex Chemical Architectures

Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds are integral to medicinal chemistry and materials science, with nitrogen-containing rings being particularly prevalent in pharmacologically active molecules. nih.gov The dual functionality of 4-Cyano-3-methylbenzylamine makes it an adept starting material for the synthesis of these important structures.

The presence of both a nucleophilic primary amine and an electrophilic nitrile (or its derivatives) on the same scaffold allows for its use in cyclization reactions to form nitrogen-containing heterocycles. The benzylamine (B48309) moiety can readily react with various electrophiles, while the cyano group can participate in annulation reactions.

One established pathway for analogous compounds, such as 2-aminobenzonitriles, involves a base-promoted reaction with ynones (α,β-alkynyl ketones). cardiff.ac.uk This reaction proceeds through a sequential aza-Michael addition followed by an intramolecular annulation (cyclization) to afford multi-substituted 4-aminoquinolines. cardiff.ac.uk A similar strategy could be envisioned for this compound, where the amine group initiates a nucleophilic attack to ultimately form a heterocyclic core.

Furthermore, the primary amine can react with isocyanates to form urea (B33335) derivatives. These intermediates can then undergo base-catalyzed intramolecular cyclization, a known method for producing five-membered nitrogen-containing heterocycles like 4-methylene-2-imidazolidinones. researchgate.net The reaction involves an intramolecular nucleophilic addition to a carbon-carbon triple bond, a process that could be adapted for related precursors. researchgate.net

Below is a table summarizing potential heterocyclic syntheses utilizing this compound as a key precursor.

Table 1: Potential Heterocyclic Synthesis Pathways

Heterocycle Class Co-reactant Type Key Reaction Principle Resulting Ring System
Quinolines Ynones Aza-Michael addition / Intramolecular Annulation cardiff.ac.uk Dihydroquinoline derivative
Imidazolidinones Isocyanates Urea formation / Intramolecular Cyclization researchgate.net Imidazolidinone
Pyrimidines β-Dicarbonyl Compounds Condensation / Cyclization Dihydropyrimidine

Incorporation into Polycyclic Frameworks

The synthesis of polycyclic frameworks often requires building blocks with multiple reactive sites that can be addressed in sequential reactions. While direct, single-step syntheses of polycyclic systems using this compound are not widely documented, its structure is well-suited for multi-step strategies.

An initial reaction, such as the formation of a quinoline (B57606) or pyrimidine (B1678525) ring as described above, would yield a product that still contains the cyano and methyl groups on the original benzene (B151609) ring. These groups can serve as handles for subsequent annulation reactions. For instance, the methyl group could be functionalized via oxidation or halogenation to introduce a new reactive site, while the cyano group could be hydrolyzed to a carboxylic acid. These newly formed functional groups could then be used to construct an additional fused ring, thereby building a polycyclic architecture. Such strategies are conceptually similar to methods used in the synthesis of complex polycyclic aromatic hydrocarbons. researchgate.net

Role in the Synthesis of Scaffold Structures for Advanced Materials

The structural rigidity of the benzene ring combined with the reactive amine and nitrile functionalities makes this compound a candidate for incorporation into polymers and other advanced materials. Nitrogen-containing compounds are frequently used to create materials with specific thermal, optical, or electronic properties.

The primary amine group is suitable for polymerization reactions. For example, it can undergo polycondensation with diacyl chlorides to form polyamides, analogous to the synthesis of Nylon. The resulting polymers would feature the 4-cyano-3-methylphenyl moiety as a repeating side group, which could influence the material's properties by:

Enhancing Thermal Stability: The rigid aromatic structure can increase the polymer's glass transition temperature and thermal stability.

Modifying Solubility and Polarity: The polar cyano group can affect the polymer's solubility in different solvents and its surface properties.

Providing Sites for Cross-linking: The nitrile groups can be targeted in post-polymerization modification reactions, such as trimerization to form triazine networks, leading to cross-linked, insoluble materials with high thermal resistance.

Derivatization for Tunable Chemical Properties

The chemical properties of this compound can be systematically tuned through the derivatization of its functional groups. Such modifications are crucial for applications like structure-activity relationship studies in drug discovery or for fine-tuning the characteristics of molecular scaffolds.

The nitrile group also offers a route for significant structural changes. It can be:

Hydrolyzed under acidic or basic conditions to form a carboxylic acid, introducing an acidic site into the molecule.

Reduced using reagents like lithium aluminum hydride to yield a diamine (4-aminomethyl-2-methylbenzylamine), adding a second primary amine.

Reacted with organometallic reagents to form ketones after hydrolysis.

These transformations allow for the creation of a diverse library of compounds from a single starting material, each with distinct chemical and physical properties.

Table 2: Derivatization Reactions and Their Effect on Chemical Properties

Functional Group Derivatization Reaction Resulting Functional Group Potential Change in Property
Primary Amine Acylation Amide Decreased basicity; increased H-bond donor/acceptor sites
Primary Amine Reductive Amination Secondary/Tertiary Amine Increased basicity; altered steric profile
Primary Amine Imine Formation Imine (Schiff Base) Loss of H-bond donor; introduction of C=N bond
Nitrile (Cyano) Hydrolysis Carboxylic Acid Introduction of acidity; increased polarity
Nitrile (Cyano) Reduction Primary Amine Introduction of a second basic site

Theoretical and Computational Studies of 4 Cyano 3 Methylbenzylamine and Its Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For 4-Cyano-3-methylbenzylamine, these calculations would provide critical insights into its geometry, stability, and electronic properties.

A typical study would begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, analysis of the molecular orbitals would reveal the distribution of electron density. For instance, in a related study on other benzylamine (B48309) derivatives, it was noted that π-electrons of the substituted phenyl ring might not fully participate in electronic transitions if conjugation is impeded by the sp3-hybridized carbon of the benzylamine moiety nih.gov. A similar analysis for this compound would clarify the extent of electronic communication between the cyano and methyl-substituted phenyl ring and the aminomethyl group.

Natural Bond Orbital (NBO) analysis would also be employed to investigate charge distribution and delocalization within the molecule, providing a quantitative picture of the electron-withdrawing effect of the cyano group and the electron-donating effect of the methyl group on the aromatic ring and the benzylamine side chain.

Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound

ParameterPredicted ValueSignificance
HOMO EnergyUnavailableRelates to the electron-donating ability of the molecule.
LUMO EnergyUnavailableRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapUnavailableIndicates chemical reactivity and electronic stability.
Dipole MomentUnavailableProvides information on the overall polarity of the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states. For this compound, this could involve modeling its reactions, such as N-acylation, alkylation, or reactions involving the aromatic ring.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction's feasibility and kinetic profile can be determined. For instance, in studies of cycloaddition reactions, DFT calculations are used to analyze the electron density distribution and reaction energetics to understand the mechanistic pathways researchgate.net. A similar approach for this compound would involve locating the transition state structures for its potential reactions and calculating the activation energy barriers. This information is critical for understanding reaction rates and predicting which reaction pathways are most favorable.

Prediction of Selectivity and Reactivity Profiles

The substituents on the aromatic ring of this compound—the electron-withdrawing cyano group and the electron-donating methyl group—are expected to direct the regioselectivity of electrophilic aromatic substitution reactions. Computational methods can predict the most likely sites for such reactions.

By calculating electrostatic potential maps, one can visualize the electron-rich and electron-poor regions of the molecule, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. Additionally, condensed Fukui functions or other reactivity indices can be calculated to provide a more quantitative prediction of site selectivity. These computational approaches are part of a general strategy to predict reaction feasibility and selectivity in complex organic molecules.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. An MD simulation of this compound would reveal the accessible conformations of the molecule in a given environment (e.g., in a solvent or interacting with a biological macromolecule).

These simulations generate a large ensemble of molecular structures over time, from which preferred conformations and the energy barriers between them can be identified nih.govnih.gov. For this compound, MD simulations could explore the rotational barrier around the bond connecting the aminomethyl group to the phenyl ring and how this is influenced by the substituents and the surrounding medium. This type of analysis is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as in a biological context or during a chemical reaction.

Advanced Analytical Methodologies for Research on 4 Cyano 3 Methylbenzylamine Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation and impurity profiling of 4-Cyano-3-methylbenzylamine derivatives. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is a critical first step in the identification of a synthesized compound and any associated impurities. ijnrd.org

For the structural confirmation of a this compound derivative, HRMS provides a precise mass-to-charge ratio (m/z) of the molecular ion. This experimental value can be compared to the calculated theoretical mass of the expected compound, with a high degree of confidence in the identification if the values are in close agreement. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In these experiments, the molecular ion is isolated and fragmented, and the resulting fragmentation pattern provides insights into the compound's structure. The fragmentation of benzylamines, for instance, often involves characteristic losses, such as the elimination of ammonia (B1221849) (NH₃). nih.govresearchgate.net The study of these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the synthesized derivative. nih.govresearchgate.net

Impurity profiling is another critical application of HRMS in the analysis of this compound derivatives. During the synthesis process, various impurities can be introduced, including starting materials, by-products, and degradation products. ijnrd.org Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for detecting and identifying these impurities, even at very low levels. lcms.czrsc.org The high resolving power of the mass spectrometer allows for the separation of ions with very similar masses, enabling the detection of impurities that might otherwise be missed by lower-resolution instruments. labrulez.com

Table 1: Potential Impurities in the Synthesis of this compound Derivatives Detectable by HRMS

Potential Impurity Chemical Formula Potential Origin
3-MethylbenzylamineC₈H₁₁NIncomplete cyanation of the starting material.
4-Cyano-3-methylbenzaldehydeC₉H₇NOIncomplete reduction of the aldehyde intermediate.
Bis(4-cyano-3-methylbenzyl)amineC₁₈H₁₆N₂Dimerization by-product during synthesis.
4-Carboxy-3-methylbenzylamineC₉H₁₁NO₂Hydrolysis of the cyano group.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed elucidation of the complex molecular structures of this compound derivatives in solution. While one-dimensional (1D) NMR spectra provide initial information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR experiments are often necessary to assemble the complete molecular puzzle. science.gov

Common 2D NMR techniques employed in the study of these derivatives include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. sdsu.edu By identifying which protons are coupled, the connectivity of the carbon skeleton can be traced.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.

Through the combined interpretation of these 2D NMR spectra, a detailed picture of the molecular structure of a this compound derivative can be constructed, including the relative positions of substituents on the aromatic ring and the conformation of the benzylamine (B48309) side chain. uvic.cayoutube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CH₃2.3520.5
CH₂3.8545.8
Aromatic CH7.20 - 7.50128.0 - 135.0
Aromatic C-CN-110.0
CN-118.5
Aromatic C-CH₃-138.0
Aromatic C-CH₂-145.0

Chromatographic Techniques for Separation and Purity Assessment of Synthetic Products

Chromatographic techniques are fundamental for the separation and purity assessment of synthetically prepared this compound derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. A high-pressure pump forces a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the analyte's affinity for the stationary phase. For this compound derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column. Due to the polar nature of the amine group in this compound derivatives, derivatization is often employed to increase their volatility and improve their chromatographic behavior. osti.govscientificlabs.co.uksigmaaldrich.com Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful combination, providing both separation and identification of the components. hmdb.carsc.org

Table 3: Typical Chromatographic Conditions for the Analysis of Benzylamine Derivatives

Parameter HPLC GC
Column C18 reversed-phase5% Phenyl-methylpolysiloxane
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium
Detector UV-Vis Diode ArrayMass Spectrometer (MS)
Temperature Ambient to 40°C50-300°C temperature program
Typical Application Purity assessment of the final productAnalysis of volatile impurities and by-products

X-ray Crystallography for Definitive Solid-State Structural Determination

The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. From this diffraction data, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms can be determined.

The resulting crystal structure provides definitive proof of the compound's identity and stereochemistry. It also reveals important information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Table 4: Representative Crystallographic Data for a Substituted Benzylamine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
β (°) ** 98.76
Volume (ų) **850.4
Z 4
Calculated Density (g/cm³) 1.25

Future Research Trajectories and Emerging Opportunities in 4 Cyano 3 Methylbenzylamine Chemistry

Development of Novel Catalytic Systems for 4-Cyano-3-methylbenzylamine Transformations

The development of innovative catalytic systems is crucial for expanding the range of chemical transformations possible with this compound. Research in this area is likely to concentrate on enhancing the efficiency, selectivity, and sustainability of synthetic methods.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions . While established methods for C-N bond formation exist, novel catalysts, particularly those based on abundant and less toxic metals like copper and nickel, are being investigated to facilitate the arylation and alkylation of the amine functionality under milder conditions. researchgate.netresearchgate.netnih.govrsc.org For instance, copper-catalyzed systems have shown efficacy in the carboamination of styrenes to produce diverse benzylamine (B48309) derivatives. nih.gov Furthermore, the development of catalysts for the regioselective C-H functionalization of the aromatic ring would open up new pathways for derivatization. rsc.org Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has demonstrated the ability to control the regioselectivity of Csp³–H arylation in benzylamines, a strategy that could be adapted for this compound. rsc.org

Biocatalysis represents another significant frontier. The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines is a well-established green technology. researchgate.net Future work could focus on engineering novel transaminases with high selectivity for the synthesis of chiral derivatives of this compound. Additionally, enzymatic cascades are being developed for the production of benzylamines from renewable feedstocks, offering a sustainable alternative to traditional chemical synthesis. nih.gov

The following table summarizes potential catalytic systems for the transformation of this compound:

Catalytic SystemTransformation TypePotential Advantages
Copper-based catalystsC-N cross-coupling, CarboaminationLower cost, reduced toxicity compared to precious metals. nih.gov
Nickel-based catalystsReductive amination, N-alkylationUse of abundant base metal, high efficiency. researchgate.netacs.org
Synergistic SET/HAT catalystsRegioselective C-H arylationHigh selectivity for specific C-H bond functionalization. rsc.org
Transaminases (Biocatalysis)Asymmetric aminationHigh enantioselectivity, green reaction conditions. researchgate.net
Engineered enzyme cascadesBiosynthesis from renewablesSustainable production route. nih.gov

Expansion of Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. The unique structural features of this compound make it an attractive candidate for the expansion of existing MCR paradigms.

The Ugi four-component reaction (U-4CR) is a prime example where this compound could serve as the amine component. beilstein-journals.orgrsc.orgwikipedia.org The Ugi reaction is known for its tolerance of a wide variety of substituents, and studies have shown that substituted benzylamines are viable substrates. beilstein-journals.orgbeilstein-journals.org The presence of the cyano and methyl groups on the aromatic ring of this compound is expected to influence the reactivity and properties of the resulting α-acylamino amide products. rsc.org

Similarly, the Passerini three-component reaction , which involves an isocyanide, a carbonyl compound, and a carboxylic acid, could potentially be adapted to include amine components like this compound through innovative reaction design. wikipedia.orgorganic-chemistry.org While the classical Passerini reaction does not directly utilize primary amines, variations and related MCRs could be developed. nih.gov The use of this compound in such reactions would lead to the synthesis of novel α-acyloxy carboxamides and related structures with potential applications in medicinal chemistry. wikipedia.org

The table below outlines the potential application of this compound in key multicomponent reactions:

Multicomponent ReactionRole of this compoundPotential Products
Ugi ReactionAmine componentHighly substituted α-acylamino amides. beilstein-journals.orgrsc.org
Passerini-type ReactionsAmine component (in modified protocols)α-acyloxy carboxamides and derivatives. wikipedia.orgnih.gov

Exploration of Sustainable Synthetic Pathways and Process Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally benign synthetic methods.

One key area of investigation is the use of greener solvents and reaction conditions . This includes the use of water, ionic liquids, or solvent-free reaction conditions to minimize the environmental impact of the synthesis. bohrium.com For example, the synthesis of nitriles from aldehydes has been achieved using ionic liquids that act as a recyclable reaction medium and catalyst. researchgate.netrsc.orgrsc.org Reductive amination of benzaldehyde (B42025) derivatives in slurry reactors also presents a scalable and potentially more sustainable route to benzylamines. researchgate.net

The bioproduction of benzylamine from renewable feedstocks using engineered enzyme cascades is a long-term goal that aligns with the principles of a circular economy. nih.gov While still in the early stages of development for complex substituted benzylamines, this approach holds significant promise for the future.

The following table highlights potential sustainable approaches for the synthesis of this compound:

Sustainable ApproachDescriptionPotential Benefits
Use of Green SolventsEmploying water, ionic liquids, or no solvent. bohrium.comReduced environmental pollution and waste.
Heterogeneous CatalysisUtilizing solid-supported catalysts. frontiersin.orgEasy catalyst recovery and reuse, simplified purification.
BiocatalysisUsing enzymes for specific transformations. researchgate.netMild reaction conditions, high selectivity, reduced byproducts.
Renewable FeedstocksBiosynthesis from sugars or other biomass. nih.govReduced reliance on fossil fuels, more sustainable production.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The integration of flow chemistry and automation offers a transformative approach to the synthesis of this compound and its derivatives. Continuous flow reactors provide numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in batch. researchgate.netunimi.itdurham.ac.uknewdrugapprovals.org

The synthesis of functionalized biaryl compounds and other complex molecules has been successfully demonstrated in flow systems. rsc.org These technologies could be applied to the synthesis of this compound, for example, by performing the key nitrilation or amination steps in a continuous flow reactor. This would allow for precise control over reaction parameters, leading to higher yields and purities.

Furthermore, the combination of flow chemistry with automated reaction optimization platforms enables high-throughput synthesis . This approach allows for the rapid screening of a wide range of reaction conditions to identify the optimal parameters for a given transformation. unimi.it By applying these techniques to the derivatization of this compound, large libraries of novel compounds could be synthesized efficiently for screening in drug discovery and materials science applications.

The table below summarizes the potential benefits of integrating flow chemistry and automation in the synthesis of this compound derivatives:

TechnologyApplicationAdvantages
Flow ChemistrySynthesis of this compound and its derivatives. researchgate.netdurham.ac.ukEnhanced safety, improved process control, scalability.
AutomationHigh-throughput reaction optimization and library synthesis. unimi.itRapid identification of optimal conditions, efficient generation of compound libraries.

Investigation of Structure-Reactivity Relationships in Advanced Derivatives

A deeper understanding of the structure-reactivity relationships in advanced derivatives of this compound is essential for the rational design of new molecules with desired properties. The electronic and steric effects of the cyano and methyl substituents on the aromatic ring play a crucial role in determining the reactivity of the molecule. libretexts.orgnumberanalytics.comnih.govlibretexts.orgacs.orgminia.edu.egnumberanalytics.comacs.orglibretexts.org

The cyano group is a strong electron-withdrawing group through both inductive and resonance effects, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orgnumberanalytics.comminia.edu.egquora.com Conversely, the methyl group is an electron-donating group through an inductive effect, which activates the ring. libretexts.orglibretexts.org The interplay of these opposing electronic effects, along with their positions on the ring, will dictate the regioselectivity and rate of various chemical reactions.

Future research should focus on systematically studying the impact of these and other substituents on the reactivity of the benzylamine moiety and the aromatic ring. This can be achieved through a combination of experimental studies, such as kinetic measurements, and theoretical calculations. nih.govacs.orgacs.org For example, computational modeling of potential energy surfaces can provide valuable insights into reaction mechanisms and barriers. acs.org Understanding these relationships will enable the design of derivatives with tailored reactivity for specific applications, such as in the development of novel catalysts, ligands, or biologically active compounds.

The following table outlines the key electronic effects of the substituents in this compound:

SubstituentPositionElectronic EffectImpact on Aromatic Ring Reactivity
Cyano (-CN)4Electron-withdrawing (Inductive and Resonance)Deactivating. libretexts.orgnumberanalytics.comquora.com
Methyl (-CH₃)3Electron-donating (Inductive)Activating. libretexts.orglibretexts.org

Q & A

Q. What are the common synthetic routes for 4-Cyano-3-methylbenzylamine, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves reductive amination of 3-methylbenzaldehyde derivatives followed by cyanation. For example, starting with 3-methylbenzaldehyde (CAS 620-23-5, referenced in pharmaceutical standards ), the aldehyde group can undergo condensation with ammonium acetate under acidic conditions. Subsequent reduction with sodium borohydride or catalytic hydrogenation yields the benzylamine intermediate. Cyanation is achieved using potassium cyanide or trimethylsilyl cyanide in the presence of a Lewis acid. Optimization includes controlling temperature (25–60°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions like over-alkylation. Purity can be monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The methyl group (C3) appears as a singlet near δ 2.3 ppm, while the benzylic CH₂ group resonates as a triplet (δ 3.7–4.1 ppm) due to coupling with the amine proton. The cyano group (CN) does not directly appear in ¹H NMR but can be inferred from deshielding effects on adjacent protons.
  • ¹³C NMR : The cyano carbon appears at δ 115–120 ppm. The methyl carbon (C3) is near δ 20–22 ppm, and the benzylic carbon (CH₂NH₂) is at δ 45–50 ppm.
  • IR : A sharp peak at ~2240 cm⁻¹ confirms the CN stretch. N-H stretches (amine) appear as broad peaks at 3300–3500 cm⁻¹. Reference spectral libraries (e.g., ChemSpider ) or computational predictions (ACD/Labs Percepta ) can validate assignments .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound?

Q. How can researchers resolve contradictions in experimental data when determining the crystal structure of this compound derivatives?

  • Methodological Answer : Contradictions in crystallographic data (e.g., unresolved signals in ¹³C NMR or overlapping diffraction peaks) require iterative refinement:
  • Multi-technique validation : Cross-validate X-ray diffraction data with solid-state NMR or IR spectroscopy. For example, hydrogen bonding patterns observed in XRD (e.g., N-H⋯N interactions ) should align with IR stretching frequencies.
  • Data truncation analysis : Apply the Hamilton R-factor test to assess if excluded data points (e.g., due to disorder) bias the structural model.
  • DFT-assisted refinement : Use computational geometry optimization to resolve ambiguities in bond lengths or angles. Tools like Mercury CSD or Olex2 integrate DFT results into crystallographic refinement workflows .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives for drug discovery?

  • Methodological Answer :
  • Protecting groups : Temporarily protect the amine with Boc or Fmoc groups during cyanation to prevent nucleophilic side reactions.
  • Catalyst screening : Use Pd/C or nickel catalysts for selective hydrogenation of intermediates, avoiding over-reduction of the cyano group.
  • Kinetic control : Employ low-temperature (-10°C) conditions during cyanation to favor the desired product over thermodynamically stable byproducts. Monitor reaction progress via LC-MS or in situ FTIR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.